molecular formula C8H13N3S B2532507 5-Cyclohexyl-1,2,4-thiadiazol-3-amine CAS No. 1344332-83-7

5-Cyclohexyl-1,2,4-thiadiazol-3-amine

Cat. No. B2532507
CAS RN: 1344332-83-7
M. Wt: 183.27
InChI Key: PWMGSKPLZLSOOJ-UHFFFAOYSA-N
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Description

“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a chemical compound with the empirical formula C8H13N3S . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amide derivatives has been reported in the literature . For instance, compound 3a was obtained by acetylation of 2a with acetic anhydride, while compounds 3b – c were obtained through the coupling reaction between 2a and the corresponding acid chlorides in anhydrous tetrahydrofuran (THF) .


Molecular Structure Analysis

The molecular structure of “5-Cyclohexyl-1,3,4-thiadiazol-2-amine” can be represented by the SMILES string NC1=NN=C(C2CCCCC2)S1 . The InChI representation is 1S/C8H13N3S/c9-8-11-10-7(12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11) .


Physical And Chemical Properties Analysis

“5-Cyclohexyl-1,3,4-thiadiazol-2-amine” is a solid substance . It has a molecular weight of 183.27 . The CAS Number is 56882-77-0 .

Scientific Research Applications

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301 . Precautionary statements include P301 + P310 .

properties

IUPAC Name

5-cyclohexyl-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGSKPLZLSOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-1,2,4-thiadiazol-3-amine

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